N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSEMWSFAICGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the condensation of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with 4-(ethylsulfonyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or carboxylic acids.
Reduction: Reduction reactions can yield thiol or amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammatory disorders and infections.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Sulfonyl Group Modifications
- Compound 7a (3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) : Replacing the ethylsulfonyl group with a methylsulfonyl at position 3 reduces steric bulk but diminishes electron-withdrawing effects. This alteration correlates with lower NF-κB activation potency compared to ethylsulfonyl derivatives .
- Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : The dimethylsulfamoyl group enhances solubility but reduces metabolic stability due to increased polarity. Compound 50 exhibits stronger NF-κB prolongation (12-hour screen) than the ethylsulfonyl analogue, suggesting sulfonyl substituent size and electronic properties critically influence activity .
Halogenation Effects
- 4-(4-Bromophenyl)thiazol-2-yl Derivatives : Bromine’s higher atomic radius compared to chlorine may enhance hydrophobic interactions in binding pockets, as seen in triazole-thione derivatives (e.g., compounds 7–9 in ). However, chlorine’s electronegativity improves stability and bioavailability in the target compound .
Thiazole Ring Modifications
- The piperidinylsulfonyl group further enhances solubility but may compromise membrane permeability .
- 4-(Pyridin-2-yl)thiazol-2-yl Analogues : Replacing 4-chlorophenyl with pyridinyl (e.g., compounds 10–15 in Table 1) shifts activity profiles. For instance, 4-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (IC₅₀ = 6.1 µM) outperforms ethylsulfonyl derivatives in certain assays, highlighting the trade-off between electron-withdrawing groups and heteroaromatic interactions .
Key Findings from Comparative Studies
- NF-κB Signaling Modulation : The ethylsulfonyl group in the target compound demonstrates intermediate NF-κB activation compared to dimethylsulfamoyl (compound 50) and piperidinylsulfonyl (2D216) analogues. Ethylsulfonyl balances electron withdrawal and lipophilicity, optimizing adjuvant activity .
- Enzyme Inhibition: Compared to 2-aminothiazole derivatives with nitro or trifluoromethoxy groups (IC₅₀ = 5.5–18.6 µM), the ethylsulfonyl substituent may offer comparable or superior inhibition due to its strong electron-withdrawing nature and steric flexibility .
Data Table: Comparative IC₅₀ Values of Selected Analogues
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is recognized for its pharmacological properties. The structure can be represented as follows:
- Chemical Formula : C15H14ClN2O2S
- Molecular Weight : 320.80 g/mol
The presence of the 4-chlorophenyl and ethylsulfonyl substituents plays a crucial role in modulating the biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
- Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungi like Candida albicans and Aspergillus niger, with MIC values reported between 3.92–4.01 mM .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 7.81 | |
| Similar Thiazole Derivative | C. albicans | 3.92 | |
| Similar Thiazole Derivative | A. niger | 4.01 |
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- Cytotoxicity : Thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with some showing IC50 values less than those of standard chemotherapy agents like doxorubicin . The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity through improved interaction with cellular targets.
- Mechanism of Action : The compound's mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation, including apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | A-431 (skin cancer) | < 1.98 | |
| Similar Thiazole Derivative | Jurkat (leukemia) | < 1.61 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole core and substituents significantly affect biological activity:
- Electron-Withdrawing Groups : The introduction of halogens such as chlorine increases lipophilicity, enhancing binding affinity to target proteins.
- Hydrophobic Moieties : Nonpolar groups at specific positions on the thiazole ring contribute positively to antibacterial and anticancer activities .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Trials : A recent study tested various thiazole derivatives against multi-drug resistant strains, demonstrating that compounds similar to this compound exhibited superior efficacy compared to traditional antibiotics .
- Cancer Research : In vitro studies revealed that thiazole derivatives induced apoptosis in cancer cells via mitochondrial pathways, suggesting potential for development into therapeutic agents .
Q & A
Basic Research Question
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: 417.03) and rule out adducts .
- NMR spectroscopy : Use 1H NMR (δ 8.2–8.4 ppm for aromatic protons) and 13C NMR (δ 165–170 ppm for carbonyl groups) to verify functional groups .
- HPLC : Achieve >95% purity using a C18 column (acetonitrile/water mobile phase) .
When encountering discrepancies in reported IC50 values for enzyme inhibition, what methodological approaches can validate the compound's potency?
Advanced Research Question
Strategies to resolve contradictions :
- Assay standardization : Ensure consistent pH (7.4), temperature (37°C), and enzyme source (e.g., recombinant vs. native) .
- Orthogonal techniques : Validate inhibition using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Impurity analysis : Quantify byproducts (e.g., hydrolyzed sulfonyl groups) via LC-MS and correlate with activity loss .
What strategies are effective in improving the aqueous solubility of this compound for in vivo studies without compromising bioactivity?
Advanced Research Question
Methodological solutions :
- Prodrug design : Introduce phosphate esters or glycosyl groups at the benzamide’s para-position, which hydrolyze in vivo .
- Formulation : Use cyclodextrin complexes (e.g., β-cyclodextrin) or lipid-based nanoparticles to enhance solubility .
- Structural modifications : Replace the ethylsulfonyl group with a morpholinosulfonyl moiety, improving solubility while retaining target affinity .
How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for antimicrobial activity?
Advanced Research Question
SAR workflow :
- Analog synthesis : Prepare derivatives with substitutions at the 4-chlorophenyl (e.g., fluoro, methyl) and ethylsulfonyl (e.g., methylsulfonyl, isopropyl) positions .
- Biological testing : Screen against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (MIC determination) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy to bacterial dihydrofolate reductase .
What are common impurities formed during the synthesis of this compound, and how can they be mitigated?
Basic Research Question
- Major impurities :
- Unreacted thiazole intermediate : Detected via TLC (Rf 0.3 in ethyl acetate/hexane 1:3). Mitigate by extending reaction time (24 hr) under reflux .
- Sulfonate esters : Formed during sulfonylation. Remove by washing with cold 5% NaHCO3 .
- Purification : Use preparative HPLC with a water/acetonitrile gradient to isolate the target compound .
How can researchers investigate the metabolic stability of this compound in preclinical models?
Advanced Research Question
Experimental design :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) .
- Metabolite identification : Use high-resolution LC-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- In vivo correlation : Administer IV/PO doses in rodents and measure plasma concentration-time profiles to compute bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
